molecular formula C10H9FO2 B2602789 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 127557-04-4

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No. B2602789
CAS RN: 127557-04-4
M. Wt: 180.178
InChI Key: MZXMTGIFAONJNH-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the CAS Number: 127557-04-4 . It has a molecular weight of 180.18 . The IUPAC name for this compound is 8-fluoro-3,4-dihydro-1-benzoxepin-5 (2H)-one .


Molecular Structure Analysis

The InChI code for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is 1S/C10H9FO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6H,1-2,5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Structural and Conformational Analysis

  • Crystallographic Studies : Crystal structures of substituted tetrahydro-1-benzazepines, including those with fluorine substituents, provide insights into their molecular conformations and intermolecular interactions. These studies reveal how slight differences in molecular structure can significantly affect the crystal packing and hydrogen bonding patterns, thereby influencing the physical properties of these compounds (Blanco et al., 2012).

  • Conformational Behavior : Research into the conformational behavior of 2,3,4,5-tetrahydro-1-benzoxepin derivatives through NMR studies has shed light on the dynamic equilibrium between different molecular conformations. Such insights are crucial for understanding how conformational flexibility influences biological activity and molecular recognition processes (Lachapelle & St-Jacques, 1987).

Potential Therapeutic Applications

  • Antiparasitic Activity : Tetrahydro-1-benzazepines have been identified as potential antiparasitic agents for treating diseases such as chagas disease and leishmaniasis. Crystallographic studies of epoxy-1-benzazepines with potential antiparasitic activity highlight the structural basis of their biological action and provide a foundation for the development of new treatments for these neglected tropical diseases (Macías et al., 2016).

  • CNS Disorders : Arylsulfonyl substituted 3-benzazepines, displaying dopamine and serotonin antagonist activities, have been disclosed as potential treatments for schizophrenia and other CNS disorders. The pharmacological profile of these compounds underscores their therapeutic potential and the importance of structural diversity in drug design (Howard, 2005).

  • Radiotracers for Imaging : Fluorinated derivatives of benzazepines have been explored as radiotracers for positron emission tomography (PET) imaging of dopamine D1 receptors. Such research is pivotal for advancing diagnostic tools for neurological disorders and understanding receptor dynamics in vivo (Mukherjee et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXMTGIFAONJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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